molecular formula C10H8ClNOS B8502302 [2-(4-Chlorophenyl)thiazol-5-yl]methanol

[2-(4-Chlorophenyl)thiazol-5-yl]methanol

Cat. No.: B8502302
M. Wt: 225.70 g/mol
InChI Key: QPWUWDOFVMETFC-UHFFFAOYSA-N
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Description

Significance of 1,3-Thiazole Heterocycles in Medicinal Chemistry and Drug Discovery

The 1,3-thiazole ring is a core component in numerous natural products, including Vitamin B1 (thiamine), and is a key structural feature in many FDA-approved drugs. globalresearchonline.netresearchgate.netrsc.org Its significance stems from its metabolic stability and its capacity to act as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. wisdomlib.orgeurekaselect.com

Thiazole (B1198619) derivatives have demonstrated an impressively broad spectrum of pharmacological activities. nih.govnih.gov These include applications as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govnih.gov The structural versatility of the thiazole nucleus allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. globalresearchonline.netbohrium.com This adaptability has made the thiazole scaffold a central focus in the development of new therapeutic agents to combat a wide range of diseases. researchgate.netwisdomlib.org

Examples of Pharmacological Activities of Thiazole Derivatives
Anticancer
Antibacterial
Antifungal
Antiviral
Anti-inflammatory
Anticonvulsant
Antidiabetic
Antioxidant

Overview of Substituted Thiazole Derivatives and their Research Trajectories

Research into substituted thiazole derivatives has followed a trajectory of increasing complexity and specificity. Early investigations often focused on the synthesis of novel thiazole-containing compounds and broad-spectrum screening of their biological activities. researchgate.netresearchgate.net Over time, with advancements in molecular biology and computational chemistry, research has shifted towards a more target-based approach. researchgate.netnih.gov

Current research trajectories involve the rational design of thiazole derivatives to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease pathways. nih.govmdpi.com For instance, specific substitution patterns on the thiazole ring have been shown to be crucial for activity. nih.gov Researchers are actively exploring 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted thiazoles to understand their structure-activity relationships (SAR). nih.govnih.gov The goal is to develop highly potent and selective inhibitors or modulators for therapeutic intervention. fabad.org.tr The presence of different functional groups, such as halogens like chlorine, can significantly influence the compound's biological effects. nih.govnih.gov

Rationale for the Academic Investigation of [2-(4-Chlorophenyl)thiazol-5-yl]methanol

The specific compound, this compound, represents a logical progression in the exploration of substituted thiazoles. The rationale for its academic investigation is built upon several key considerations:

Structural Features: The molecule combines three important structural motifs: the proven 1,3-thiazole scaffold, a 4-chlorophenyl group, and a hydroxymethyl (-CH2OH) group. The chlorophenyl moiety is a common feature in many bioactive compounds and can enhance properties like lipophilicity and binding interactions. nih.govontosight.ai The hydroxymethyl group at the 5-position offers a potential site for further chemical modification or for hydrogen bonding interactions with biological targets.

Hypothesized Bioactivity: Based on the known activities of related compounds, it is hypothesized that this compound and its derivatives could exhibit significant biological effects. For example, various thiazole derivatives containing a chlorophenyl group have been synthesized and evaluated for their anticancer and antimicrobial activities. nih.govijcce.ac.irnih.gov The specific substitution pattern of this compound warrants investigation to determine its unique pharmacological profile.

Synthetic Accessibility: The synthesis of such derivatives is generally achievable through established chemical methodologies, such as the Hantzsch thiazole synthesis, making it an accessible target for academic research laboratories. researchgate.net This allows for the generation of a library of related compounds to systematically explore structure-activity relationships.

The academic investigation of this compound is therefore driven by the potential to discover novel bioactive agents. By synthesizing and evaluating this compound and its analogues, researchers aim to contribute to the broader understanding of thiazole chemistry and its application in medicinal chemistry, potentially leading to the development of new therapeutic leads. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNOS

Molecular Weight

225.70 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-5,13H,6H2

InChI Key

QPWUWDOFVMETFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CO)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Thiazol 5 Yl Methanol

Established Synthetic Routes to 2,5-Disubstituted Thiazoles

The synthesis of 2,5-disubstituted thiazoles, such as [2-(4-Chlorophenyl)thiazol-5-yl]methanol, has traditionally relied on well-established methods that allow for the sequential construction of the thiazole (B1198619) ring and the introduction of desired substituents.

Strategies for the Construction of the Thiazole Core Bearing a 4-Chlorophenyl Moiety at C2

The cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, a versatile and widely employed method first described by Arthur Hantzsch in 1887. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.combepls.com For the synthesis of the 2-(4-chlorophenyl)thiazole (B3120748) core, this would involve the reaction of 4-chlorothiobenzamide (B1225484) with an appropriate α-halocarbonyl compound.

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com While highly effective for many thiazole derivatives, the classical Hantzsch synthesis can have limitations, particularly in controlling regioselectivity when using unsymmetrical α-haloketones. acs.orgorganic-chemistry.org

Alternative established routes for constructing the thiazole ring include the Cook-Heilborn synthesis, which utilizes α-aminonitriles as starting materials. bepls.comresearchgate.net Another approach is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. bepls.com These methods, while less common than the Hantzsch synthesis, provide alternative pathways to the thiazole core.

A common precursor for introducing the 2-(4-chlorophenyl) moiety is 4-chlorobenzamide, which can be converted to the corresponding 4-chlorothiobenzamide using reagents like Lawesson's reagent or phosphorus pentasulfide. This thioamide is a key building block for the Hantzsch synthesis of the desired thiazole core. ijcce.ac.ir

Introduction of the Methanol (B129727) Functionality at C5 of the Thiazole Ring

Once the 2-(4-chlorophenyl)thiazole core is established, the next critical step is the introduction of the methanol group at the C5 position. The reactivity of the thiazole ring dictates the strategies for its functionalization. The C5 position of the thiazole ring is susceptible to electrophilic substitution. wikipedia.orgpharmaguideline.com

One common strategy involves the formylation of the thiazole ring at the C5 position, followed by reduction of the resulting aldehyde to the corresponding alcohol. Vilsmeier-Haack formylation is a standard method for introducing a formyl group onto electron-rich heterocyclic rings like thiazole. The resulting 2-(4-chlorophenyl)thiazole-5-carbaldehyde (B1451469) can then be reduced to this compound using a variety of reducing agents, such as sodium borohydride. wikipedia.org

Alternatively, a building block already containing the hydroxymethyl precursor can be used in the initial cyclization. For instance, a suitably protected α-halo-β-hydroxy ketone or aldehyde could be reacted with 4-chlorothiobenzamide in a Hantzsch-type synthesis. Subsequent deprotection would yield the desired product.

Advanced and Novel Synthetic Approaches to this compound Analogues

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of thiazole derivatives. These advanced methodologies offer advantages over traditional synthetic routes.

One-Pot and Multicomponent Reaction Methodologies for Thiazole Derivatives

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. iau.irresearchgate.net These reactions are highly efficient as they minimize the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents. iau.ir

Several MCRs have been developed for the synthesis of thiazole derivatives. iau.iriau.ir For instance, a three-component reaction involving an amine, an isothiocyanate, and an α-haloketone can directly lead to substituted aminothiazoles. iau.ir While not directly yielding this compound, these MCRs can provide access to highly functionalized thiazole intermediates that can be further elaborated to the target molecule. A four-component, one-pot synthesis of novel thiazoles has also been reported, highlighting the versatility of this approach. ijcce.ac.ir

Reaction Type Components Product Advantages
Three-componentPrimary amines, dialkyl acetylenedicarboxylates, isothiocyanatesSubstituted thiazole derivativesRapid, solvent-free conditions, good yields. iau.ir
Three-componentOxo components, primary amines, thiocarboxylic acids, isocyanide2,4-disubstituted thiazolesAlternative to traditional methods, applicable to combinatorial chemistry. researchgate.net
One-pot, three-componentα-halo carbonyl compound, thiosemicarbazide, anhydridesThiazole scaffolds with phthalazine, pyridazine, and pyrido-pyridazine derivativesGreen synthesis, reusable catalyst. nih.gov

Catalytic Methodologies in Thiazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. bepls.com Various catalytic systems have been developed for the synthesis of thiazoles.

Transition-metal catalysts, such as copper and rhodium, have been employed in novel synthetic routes to 2,5-disubstituted thiazoles. organic-chemistry.orgnih.govnih.gov For example, a sequential copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with sulfonyl azides, followed by a rhodium(II)-catalyzed reaction with thionoesters, affords 2,5-disubstituted thiazoles. organic-chemistry.orgnih.gov Such methods provide access to a broader range of substituents and functional groups that may not be compatible with traditional methods.

Enzyme-catalyzed reactions are also gaining traction in the synthesis of thiazole derivatives. nih.gov Chemoenzymatic one-pot multicomponent synthesis has been developed, offering high yields under mild conditions and demonstrating the potential of biocatalysis in heterocyclic chemistry. nih.gov

Catalyst Type Reaction Key Features
Copper(I) and Rhodium(II)Cycloaddition/reaction with thionoestersAccess to 2,5-disubstituted thiazoles from terminal alkynes. organic-chemistry.orgnih.gov
Trypsin from porcine pancreas (PPT)Chemoenzymatic one-pot multicomponent synthesisMild conditions, high yields, broad substrate tolerance. nih.gov
NiFe2O4 NanoparticlesOne-pot, three-component synthesisReusable catalyst, green solvent system. nih.gov

Green Chemistry and Sustainable Synthetic Techniques for Thiazole Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netnih.govresearcher.life This involves the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents and reaction conditions. nih.govresearcher.life

For thiazole synthesis, green approaches include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in reactions like the Hantzsch synthesis. bepls.comnih.gov

Ultrasound-mediated synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. bepls.comnih.gov

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key aspect of sustainable synthesis. bepls.comresearchgate.net Catalyst-free synthesis of thiazole derivatives in water has been reported. bepls.com

Solvent-free reactions: Performing reactions in the absence of a solvent minimizes waste and simplifies product isolation. bepls.com

These green methodologies are not only environmentally beneficial but can also offer economic advantages in terms of energy consumption and waste disposal. researchgate.netbohrium.com

Derivatization Strategies for this compound

The molecular scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These derivatization strategies are typically focused on three key regions of the molecule: the hydroxymethyl group at the C5 position, the 4-chlorophenyl moiety at the C2 position, and the thiazole heterocycle itself. Such modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds.

Chemical Modifications at the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group (–CH₂OH) is a versatile functional handle for a variety of chemical transformations. Standard organic reactions can be employed to convert the alcohol into other functional groups, thereby altering the molecule's polarity, size, and hydrogen bonding capabilities.

Key modifications include:

Esterification: The hydroxyl group can be readily converted into an ester by reacting with carboxylic acids, acyl chlorides, or acid anhydrides. This transformation introduces a carbonyl group and an R-group from the acylating agent, which can be varied to modulate the compound's lipophilicity and steric profile.

Etherification: Synthesis of ethers can be achieved through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Alternatively, acid-catalyzed dehydration can be used, particularly for the synthesis of symmetrical ethers. masterorganicchemistry.com

Oxidation: The primary alcohol can be oxidized to form an aldehyde using mild oxidizing agents or further oxidized to a carboxylic acid with stronger reagents. Research on related aryl(thiazol-2-yl)methanols has also shown that under certain hydrolytic conditions (e.g., sulfuric acid in a water-dimethoxyethane mixture), an unusual oxidation to a ketone can occur. researchgate.netrsc.orgresearchgate.net

TransformationReagent(s)Resulting Functional GroupPotential Derivative Name
EsterificationAcetyl Chloride (CH₃COCl)Ester (Acetate)[2-(4-Chlorophenyl)thiazol-5-yl]methyl acetate
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)Ether (Methyl Ether)5-(Methoxymethyl)-2-(4-chlorophenyl)thiazole
Oxidation (Mild)Pyridinium chlorochromate (PCC)Aldehyde2-(4-Chlorophenyl)thiazole-5-carbaldehyde
Oxidation (Strong)Potassium permanganate (B83412) (KMnO₄)Carboxylic Acid2-(4-Chlorophenyl)thiazole-5-carboxylic acid

Substituent Effects on the 4-Chlorophenyl Moiety

The 4-chlorophenyl group at the C2 position of the thiazole ring is a critical component for derivatization. The electronic properties of the entire molecule can be fine-tuned by replacing the chlorine atom with other substituents. Structure-activity relationship studies on related 2-phenylthiazole (B155284) derivatives have demonstrated that varying the substituent on the phenyl ring can significantly influence biological activity. ijper.org

Modifications often involve replacing the chloro group with:

Other Halogens: Fluorine, bromine, or iodine can be used to investigate the effect of halogen size and electronegativity.

Electron-Donating Groups (EDGs): Groups such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃) can increase electron density in the phenyl ring.

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or trifluoromethyl (–CF₃) decrease the ring's electron density.

Substituent (X) at para-positionElectronic EffectExample Compound NameObserved Impact in Related Series ijper.org
-FInductively withdrawing, weakly donating by resonance[2-(4-Fluorophenyl)thiazol-5-yl]methanolEnhanced biological activity
-ClInductively withdrawing, weakly donating by resonanceThis compoundBaseline/Reference
-BrInductively withdrawing, weakly donating by resonance[2-(4-Bromophenyl)thiazol-5-yl]methanolModulated biological activity
-CH₃Electron-donating (hyperconjugation)[2-(4-Tolyl)thiazol-5-yl]methanolEnhanced biological activity
-OCH₃Strongly electron-donating (resonance)[2-(4-Methoxyphenyl)thiazol-5-yl]methanolHigher activity than halogen groups in some cases

Modifications of the Thiazole Ring System

The thiazole ring itself, while aromatic, can undergo chemical transformations, although these are often more challenging than modifications at the peripheral functional groups. The reactivity of the thiazole ring is dictated by the electron density of its carbon atoms. Calculations show that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution. wikipedia.orgchemicalbook.com

Given that the parent compound is substituted at C2 and C5, the C4 position is the most likely site for further functionalization via electrophilic substitution.

Halogenation: A common modification is the introduction of a halogen atom. Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS). numberanalytics.com The synthesis of various bromothiazoles, including 2,4-dibromothiazole (B130268) and 2,4,5-tribromothiazole, has been well-documented, showcasing the feasibility of direct halogenation on the thiazole core. researchgate.netlookchem.comacs.org This would lead to the formation of a 4-halo derivative.

N-Alkylation: The nitrogen atom at position 3 (N3) possesses a lone pair of electrons and can be alkylated with alkyl halides to form quaternary thiazolium salts. pharmaguideline.comresearchgate.net This modification introduces a permanent positive charge to the heterocyclic ring, significantly altering the molecule's electronic and physical properties.

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Chlorophenyl Thiazol 5 Yl Methanol and Its Analogues

High-Resolution Spectroscopic Analyses (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Vibrational Spectroscopy)

Spectroscopic analysis is fundamental to the characterization of novel compounds, confirming their identity and providing insights into their electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For thiazole (B1198619) derivatives, ¹H NMR spectroscopy reveals characteristic signals for the thiazole ring protons, typically observed in the aromatic region, indicating the ring's aromatic character. For instance, the H-5' proton of the thiazole ring in some heteroaryl(aryl) thiazole derivatives appears as a singlet between 6.01 and 7.04 ppm. nih.gov The chemical shifts of protons on the chlorophenyl ring and the methanol (B129727) substituent provide further structural confirmation. In ¹³C NMR spectra, the carbon atoms of the thiazole ring exhibit distinct resonances that are sensitive to the nature and position of substituents.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of [2-(4-Chlorophenyl)thiazol-5-yl]methanol would be expected to show a molecular ion peak corresponding to its molecular formula, C₁₀H₈ClNOS. sigmaaldrich.com Fragmentation patterns observed in the mass spectrum can offer additional structural clues.

Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to display a characteristic broad absorption band for the hydroxyl (-OH) group of the methanol substituent, typically in the region of 3200-3600 cm⁻¹. Stretching vibrations corresponding to the C=N and C=C bonds within the thiazole and chlorophenyl rings would also be present. The C-Cl stretching vibration of the chlorophenyl group is generally observed in the fingerprint region of the spectrum. researchgate.net

Table 1: Spectroscopic Data for this compound and Analogues

CompoundTechniqueKey Signals/Peaks
This compound¹H NMRSignals for thiazole, chlorophenyl, and methanol protons.
¹³C NMRResonances for all unique carbon atoms.
Mass Spec.Molecular ion peak confirming C₁₀H₈ClNOS. sigmaaldrich.com
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole¹H NMR (300 MHz, CDCl₃)δ 3.52 (6H, 2CH₃), 4.62 (1H, CH), 7.22–8.90 (9H, Ar). nih.gov
¹³C NMR (75 MHz, CDCl₃)δ 169.6, 168.2, 154.4, 144.00, 142.4, 130.8, 129.6, 128.2, 127.4, 126.8, 126.00, 115.2 and 55.8. nih.gov

Single Crystal X-ray Diffraction Studies for Elucidating Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation.

For thiazole derivatives, X-ray diffraction studies reveal the planarity of the thiazole ring and the relative orientations of its substituents. In the crystal structure of a related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring was found to be nearly planar. nih.gov The dihedral angles between the thiazole ring and the attached chlorophenyl and phenyl rings were determined to be 13.12 (14)° and 43.79 (14)°, respectively. nih.gov

Table 2: Crystallographic Data for a this compound Analogue

ParameterValueReference
Compound2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.gov
Dihedral Angle (Thiazole - Chlorophenyl)13.12 (14)° nih.gov
Dihedral Angle (Thiazole - Phenyl)43.79 (14)° nih.gov
Dominant Intermolecular InteractionsC—H⋯π nih.gov

Conformational Analysis and Tautomerism Investigations of the Thiazole Scaffold

The biological activity and physicochemical properties of thiazole derivatives can be influenced by their conformational flexibility and the potential for tautomerism.

Conformational Analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational parameter is the torsion angle between the thiazole ring and the chlorophenyl ring. Computational methods, such as Density Functional Theory (DFT), are often used to explore the potential energy surface and identify the most stable conformers. mdpi.com These theoretical calculations can be corroborated by experimental data from X-ray crystallography and NMR spectroscopy.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. While this compound itself is not prone to common tautomerism, other substituted thiazoles can exhibit this behavior, particularly those with substituents capable of keto-enol or imine-enamine tautomerism. mdpi.com The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the electronic nature of other substituents on the thiazole ring. mdpi.com Spectroscopic techniques, particularly NMR, are instrumental in studying tautomeric equilibria, as the different tautomers will give rise to distinct sets of signals.

Mechanistic Insights into the Biological Activities of 2 4 Chlorophenyl Thiazol 5 Yl Methanol

Elucidation of Molecular Mechanisms of Action

The bioactivity of thiazole (B1198619) derivatives is often linked to their ability to interact with specific biological macromolecules, leading to the modulation of their functions.

Research on analogues of [2-(4-Chlorophenyl)thiazol-5-yl]methanol suggests that enzyme inhibition is a primary mechanism of action for this class of compounds. Various studies have demonstrated the potent inhibitory effects of 2-(4-chlorophenyl)thiazole (B3120748) derivatives on several key enzymes.

One notable target is carbonic anhydrase (CA) . A study on 2-amino-4-(4-chlorophenyl)thiazole revealed it to be a potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM nih.gov. This suggests that compounds with the 2-(4-chlorophenyl)thiazole core can effectively interact with the active site of this enzyme.

Another class of enzymes inhibited by related thiazole derivatives are cholinesterases , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govmdpi.comnih.gov. For instance, a series of thiazolylhydrazone derivatives were found to be potent inhibitors of AChE mdpi.comnih.gov. The structure-activity relationship in these studies often highlights the importance of the substituted phenyl ring and the thiazole core for effective enzyme binding.

Furthermore, in the context of cancer, analogues of this compound have been investigated as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. For example, certain 2-oxoindolin-3-ylidene thiazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key enzyme in angiogenesis mdpi.comnih.gov. A hydrazinyl thiazole derivative bearing a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM mdpi.com. This indicates that the 2-(4-chlorophenyl)thiazole moiety can be a critical pharmacophore for targeting this class of enzymes.

The table below summarizes the enzyme inhibitory activities of some representative 2-(4-chlorophenyl)thiazole analogues.

Compound ClassTarget EnzymeReported Activity (IC50/Ki)Reference
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi = 0.008 µM nih.gov
Thiazolylhydrazone derivativesAcetylcholinesteraseIC50 values in the micromolar to nanomolar range mdpi.comnih.gov
Hydrazinyl thiazole derivativeVEGFR-2IC50 = 51.09 nM mdpi.com
2-Oxoindolin-3-ylidene thiazole derivativesVEGFR-2IC50 values in the nanomolar to micromolar range nih.gov

Thiazole-containing compounds have also been explored for their ability to bind to and modulate various receptors. While direct studies on this compound are lacking, research on more complex molecules incorporating the 2-phenylthiazole (B155284) scaffold provides some insights.

For instance, a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives were developed as potent and selective antagonists for the adenosine A1 receptor nih.gov. Acylation of the 2-amino group was found to be critical for high-affinity binding, indicating that modifications at this position can significantly influence receptor interaction nih.gov.

In another study, phenylthiazole scaffolds were used to develop ligands for the angiotensin II (AT) receptors , AT1 and AT2 bohrium.comnih.gov. These studies revealed that the phenylthiazole core, as a replacement for more common biphenyl or phenylthiophene scaffolds, could produce potent and selective ligands, although the affinity was sensitive to substitutions on the imidazole ring attached to the phenylthiazole moiety bohrium.comnih.gov.

These findings suggest that while the core 2-(4-chlorophenyl)thiazole structure may not be the primary determinant of receptor binding, it can serve as a valuable scaffold for the development of receptor-modulating compounds.

The enzymatic and receptor-modulating activities of thiazole analogues translate into the perturbation of cellular signaling pathways. Aberrant signaling is a hallmark of many diseases, including cancer, making the modulation of these pathways a key therapeutic strategy.

Studies on benzothiazole-pyrrole conjugates have shown that these compounds can control cell proliferation by modulating the Ras/MEK/ERK signaling pathway in breast cancer cells nih.gov. Specifically, one compound was found to down-regulate the expression of Ras and its downstream effectors MEK1 and ERK1/2 nih.gov. Given the structural similarities, it is plausible that 2-(4-chlorophenyl)thiazole derivatives could exert similar effects.

The inhibition of VEGFR-2 by thiazole derivatives, as mentioned earlier, directly interferes with the VEGF signaling pathway , which is critical for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize mdpi.comnih.gov. By blocking this pathway, these compounds can inhibit tumor growth and progression.

Furthermore, the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer, is another potential target for thiazole-based inhibitors nih.gov. Although direct evidence for this compound is unavailable, the broader class of thiazole derivatives has been shown to inhibit this critical cell survival pathway nih.gov.

Cellular and Biochemical Pathway Perturbations Induced by Thiazole Analogues

The molecular interactions of thiazole analogues culminate in observable effects on cellular processes and biochemical pathways.

A significant body of research has focused on the antiproliferative and apoptosis-inducing effects of thiazole derivatives in cancer cells nih.govmdpi.comnih.govnih.govukrbiochemjournal.orgacs.orgmdpi.com.

Several studies have demonstrated that 2-(4-chlorophenyl)thiazole analogues can induce apoptosis, or programmed cell death, in various cancer cell lines. For example, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were shown to be potent cytotoxic agents that induce apoptosis through the activation of caspase 3 , reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS) .

Similarly, thiazolo[5,4-d]pyrimidine derivatives containing a 2-(4-chlorophenylamino) group exhibited antiproliferative activity and induced apoptosis in lung cancer cells, as evidenced by an increase in the sub-G1 population and cleavage of PARP-1 and procaspase-3 nih.gov.

The table below presents the cytotoxic activity of selected 2-(4-chlorophenyl)thiazole analogues against various cancer cell lines.

Compound AnalogueCancer Cell LineCytotoxic Activity (IC50)Reference
2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidineA549 (Lung)1.4 µM nih.gov
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamideHeLa (Cervical)1.3 µM
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleMCF-7 (Breast)0.16 µM acs.org
2-Oxoindolin-3-ylidene thiazole derivative (4c)HepG2 (Liver)3.13 µM nih.gov

The specific subcellular localization of a compound is critical to its mechanism of action. While there is a lack of specific data for this compound, studies on related thiazole compounds offer some clues. For example, thiazole orange, a fluorescent dye, and its conjugates have been shown to localize in the nucleolus, where they interact with RNA nih.govresearchgate.net. This suggests that the thiazole ring can facilitate the entry of molecules into cells and their accumulation in specific organelles.

The biomolecular interactions of thiazole derivatives are diverse. As discussed, they can bind to the active sites of enzymes and the ligand-binding pockets of receptors nih.govmdpi.comnih.govmdpi.comnih.govnih.govbohrium.comnih.gov. Molecular docking studies have often been employed to predict and rationalize these interactions, highlighting the importance of hydrogen bonding and hydrophobic interactions between the thiazole derivative and its biological target nih.govnih.govnih.gov. For instance, in the inhibition of E. coli MurB, a thiazole derivative was shown to form hydrogen bonds with key amino acid residues in the enzyme's active site nih.gov.

Investigation of Biological Selectivity and Off-Target Interactions

A thorough review of publicly available scientific literature and bioactivity databases reveals a significant gap in the characterization of this compound. To date, specific studies detailing the biological selectivity and potential off-target interactions of this compound have not been published. Consequently, there is no empirical data from comprehensive screening panels, such as kinase profiling, receptor binding assays, or broad pharmacological profiling, to definitively establish its selectivity profile.

The assessment of a compound's selectivity is a critical step in drug discovery and chemical biology, as it helps to elucidate the mechanism of action and predict potential side effects. Typically, this involves screening the compound against a wide array of molecular targets that are structurally related to the primary target or are known to be involved in common off-target effects.

In the absence of direct experimental evidence for this compound, insights can only be inferred from the broader class of 2-arylthiazole derivatives. Compounds with this core structure have been reported to interact with a wide range of biological targets. However, the specific substitution pattern and the presence of the hydroxymethyl group at the 5-position of the thiazole ring in this compound would significantly influence its binding properties, making direct extrapolation from related compounds highly speculative.

Future research endeavors are necessary to systematically evaluate the biological selectivity of this compound. Such investigations would ideally involve:

Broad Panel Screening: Testing the compound against a large, diverse panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify potential off-target interactions.

In Silico Prediction: Utilizing computational models and virtual screening techniques to predict potential binding partners based on the compound's three-dimensional structure. These predictions would then require experimental validation.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact selectivity.

Without such dedicated studies, any discussion on the biological selectivity and off-target interactions of this compound remains speculative. The scientific community awaits empirical data to accurately position this compound within the broader landscape of pharmacologically active molecules.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Profiling of 2 4 Chlorophenyl Thiazol 5 Yl Methanol Analogues

Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity

The biological activity of thiazole (B1198619) derivatives can be significantly influenced by minor structural modifications. nih.gov A systematic evaluation of the substituents on the [2-(4-Chlorophenyl)thiazol-5-yl]methanol core reveals critical insights into the molecular features that govern potency and selectivity.

The 2-aryl group is a common feature in many active thiazole-containing compounds, and its substitution pattern plays a pivotal role in determining biological efficacy. For analogues of this compound, the 4-chlorophenyl moiety is a key determinant of activity.

Research on related thiazole derivatives has shown that both the nature and position of the substituent on this phenyl ring are critical. For instance, in a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide (B32628) derivatives, compound 8a with an ortho-chlorine on a different phenyl ring was the most active derivative against Hela cells, indicating that the position of the halogen has a significant impact. ijcce.ac.ir In another study on thiazole derivatives, halogen and trifluoromethyl substitutions on the thiazole phenyl ring yielded potent analogues. nih.govacs.org It was noted that a chlorine substitution at the meta position was far superior to one at the ortho position. nih.govacs.org

Furthermore, the electronic properties of the substituent are crucial. Studies on other heterocyclic scaffolds have demonstrated that electron-withdrawing groups on an aromatic ring, such as fluorine, bromine, and chlorine, often lead to stronger activity. nih.gov Conversely, replacing an electron-withdrawing group like 4-CF3 with an electron-donating group like methyl can lead to a decrease in activity. ymerdigital.com This suggests that for this compound analogues, replacing the 4-chloro substituent with other electron-withdrawing groups could be a viable strategy to enhance potency. The presence of the chlorine atom can affect the molecule's solubility, lipophilicity, and potential interactions with biological targets. ontosight.ai

Table 1: Influence of Phenyl Ring Substitution on Biological Activity of Thiazole Analogues

Compound Analogue SeriesModificationEffect on ActivityReference
Thiazole DerivativesChlorine substitution at meta position vs. ortho position on the thiazole phenyl ringMeta-substitution is far superior to ortho-substitution. nih.govacs.org nih.govacs.org
PPARγ AgonistsElectron-withdrawing groups (F, Br, Cl) vs. electron-donating groups (methyl) on Ring AElectron-withdrawing groups show stronger activity. nih.gov nih.gov
Thiazolidine-2,4-dione DerivativesReplacement of 4-CF3 (electron-withdrawing) with methyl (electron-donating)Decrease in activity. ymerdigital.com ymerdigital.com
N-(4-(4-Chlorophenyl)Thiazol-2-yl) DerivativesOrtho-chlorine substitution on a separate phenylacetamide ringMost active derivative against Hela cells (IC50 = 1.3 µM). ijcce.ac.ir ijcce.ac.ir

The substituent at the C5 position of the thiazole ring is critical for biological activity. The hydroxymethyl (-CH₂OH) group in this compound is presumed to be a key pharmacophoric feature, likely participating in hydrogen bonding interactions with the biological target.

The thiazole ring itself is not merely a scaffold but an active participant in molecular interactions. Modifications to the ring, such as N-alkylation or substitution at the C4 position, can profoundly alter the compound's biological profile.

Furthermore, substitution at the C4 position can be modulated. The presence of electron-donating or electron-withdrawing groups at this position can influence the electronic distribution of the entire ring system and thereby affect binding affinity. mdpi.com For instance, SAR studies indicate that substitutions such as a p-bromophenyl group at the fourth position of the thiazole ring can increase antifungal and antituberculosis activities in certain series. nih.gov

Table 2: Effect of Thiazole Ring Modifications on Biological Activity

Modification TypeSpecific ChangeObserved EffectReference
C5-Position SubstitutionReplacing a functional group with a methyl groupNear complete loss of antimigration activity. nih.govacs.org nih.govacs.org
N-AlkylationAddition of a methyl group to the thiazole nitrogenIncreased potency and cytotoxicity. nih.govacs.org nih.govacs.org
N-AlkylationVarying alkyl chain length (methyl, ethyl, propyl)Modulated activity, but cytotoxicity often remained significant. nih.govacs.org nih.govacs.org
C4-Position SubstitutionIntroduction of a p-bromophenyl groupIncreased antifungal and antituberculosis activities. nih.gov nih.gov

Rational Design Principles for the Optimization of this compound Analogues

Based on the SAR findings, several rational design principles can be formulated to guide the optimization of this compound analogues for improved potency and selectivity. A biomimicking strategy can be a useful approach in the design of potent thiazole-based agents. nih.gov

Optimize the 2-Phenyl Moiety : The 4-chloro substituent is a good starting point, but further optimization is possible. A systematic scan of different halogen substitutions (F, Br, I) at the para-position should be conducted. Additionally, exploring other electron-withdrawing groups like trifluoromethyl (CF₃) and cyano (CN) could yield more potent compounds. The position of the substituent should also be varied (ortho, meta, para) to identify the optimal interaction geometry within the target's binding pocket. nih.govacs.orgnih.gov

Preserve or Bioisosterically Replace the C5-Hydroxymethyl Group : The hydroxymethyl group appears critical for activity, likely through hydrogen bonding. nih.govacs.org Any modification should aim to preserve this interaction. Bioisosteric replacements such as -CH₂NH₂ (aminomethyl) or -C(O)NH₂ (carboxamide) could be explored to potentially form stronger or additional interactions with the target, enhancing affinity and selectivity.

Explore Thiazole Ring Modifications : N-alkylation of the thiazole ring presents a promising avenue for increasing potency. nih.govacs.org Small alkyl groups like methyl or ethyl could be introduced. Furthermore, exploring substitutions at the C4 position with small, electronically diverse groups could fine-tune the molecule's properties.

Hybridization Approach : A hybridization strategy, combining the optimized thiazole core with other known pharmacophores, could lead to novel compounds with enhanced or dual activities. ijcce.ac.irnih.gov For example, linking the core structure to moieties known to interact with other targets could generate agents with multi-target profiles.

Development of Predictive SAR/SMR Models for Thiazole-based Agents

To accelerate the drug discovery process and reduce the reliance on extensive synthesis and testing, computational models can be developed to predict the biological activity of novel thiazole-based agents. Quantitative Structure-Activity Relationship (QSAR) modeling is a mathematical and statistical approach used to predict the activity of compounds and to understand the origins of this activity. imist.maresearchgate.net

2D and 3D-QSAR models have been successfully developed for various series of thiazole derivatives. researchgate.net These models correlate the chemical structures of compounds with their biological activities.

Model Development : A typical QSAR study involves selecting a series of thiazole derivatives with known biological activities. imist.maresearchgate.net Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include topological, electronic, geometric, and physicochemical properties. imist.maresearchgate.net

Statistical Methods : Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build a mathematical model that links the descriptors to the activity. imist.maresearchgate.net For instance, one study on thiazole derivatives as PIN1 inhibitors found that an ANN model showed better performance than MLR and PLS models. imist.maresearchgate.net

Key Descriptors : The resulting models can identify the most influential descriptors. For example, 3D-QSAR models might show that electrostatic and steric effects dominantly determine binding affinities. researchgate.net 2D-QSAR studies might reveal the importance of specific topological descriptors. researchgate.net In one study, descriptors like molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) were found to be crucial for predicting activity. imist.maresearchgate.net

Validation and Application : The predictive power of these models is rigorously validated using internal and external validation techniques. imist.maresearchgate.net Once validated, these models can be used to screen virtual libraries of novel thiazole analogues, prioritizing the most promising candidates for synthesis and biological evaluation, thereby streamlining the design of new and more potent agents. researchgate.net

Future Research Directions and Translational Perspectives for 2 4 Chlorophenyl Thiazol 5 Yl Methanol in Chemical Biology

Exploration of Novel Synthetic Methodologies for Diversifying Thiazole (B1198619) Chemical Space

The future development of therapeutics based on the [2-(4-Chlorophenyl)thiazol-5-yl]methanol core critically depends on the ability to generate a wide array of structural analogs for extensive structure-activity relationship (SAR) studies. While the classical Hantzsch synthesis remains a foundational method for creating the thiazole ring, modern synthetic chemistry offers several innovative avenues to enhance efficiency, yield, and structural diversity. researchgate.net

Future exploration should prioritize the following methodologies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various thiazole derivatives. laccei.orgimist.ma Applying MAOS to the synthesis of analogs of this compound could accelerate the creation of compound libraries for screening.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and automation. imist.ma Implementing flow chemistry for the synthesis of thiazole intermediates would allow for the rapid and controlled production of a diverse set of building blocks, facilitating the exploration of the chemical space around the core structure.

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials in a single step. researchgate.net Developing novel MCRs to construct the 2,5-disubstituted thiazole core could streamline the synthesis of analogs, making the process more atom-economical and environmentally friendly.

Late-Stage Functionalization: Techniques such as C-H activation and arylation allow for the direct modification of the thiazole core or its aryl substituent at a late stage of the synthesis. This strategy is particularly powerful for rapidly generating analogs with diverse functionalities without needing to re-synthesize the entire molecule from scratch, providing a powerful tool for SAR exploration.

These advanced synthetic methods will be instrumental in creating a diverse library of compounds, enabling a thorough investigation of how modifications to the chlorophenyl ring, the thiazole core, and the methanol (B129727) group impact biological activity.

Identification of New Biological Targets and Therapeutic Areas for Thiazole Derivatives

Derivatives of 2-(4-chlorophenyl)thiazole (B3120748) have shown a remarkable breadth of biological activity. Future research should aim to both deepen the understanding of known activities and explore entirely new therapeutic applications for compounds related to this compound.

Anticancer Activity: This is one of the most promising areas for this class of compounds. Various derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. researchgate.netnih.gov

Derivative ClassCancer Cell Line(s)Observed Effect/Potential Target
N-(4-(4-Chlorophenyl)Thiazol-2-yl) AcetamidesHeLa (cervical), A549 (lung), U87 (glioblastoma)Potent cytotoxicity, induction of apoptosis, activation of caspase 3, generation of reactive oxygen species (ROS). nih.gov
2-Amino-4-(4-chlorophenyl)thiazolesLeukemia HL-60Cell cycle arrest at G2/M phase, apoptosis induction, increased caspase 3 concentration. acs.org
General Thiazole DerivativesMCF-7 (breast), HepG2 (liver)Antiproliferative activity, inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com
Imidazo[2,1-b]thiazolesMCF-7 (breast)Dual inhibition of EGFR/HER2 kinases and DHFR. nih.gov

Future work should involve screening this compound and its novel analogs against broader cancer cell panels and identifying specific molecular targets. Kinase inhibition, particularly targeting pathways like PI3K/Akt/mTOR, EGFR, and VEGFR, appears to be a recurring mechanism for anticancer thiazoles and warrants deeper investigation. mdpi.comnih.govnih.gov

Antimicrobial and Anti-inflammatory Potential: Beyond oncology, the 2-(4-chlorophenyl)thiazole scaffold is a promising starting point for developing new anti-infective and anti-inflammatory agents.

Antimicrobial: Derivatives have shown moderate to high activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and significant antifungal activity against Candida species. laccei.orgresearchgate.net The rise of antimicrobial resistance makes the exploration of new chemical scaffolds like this a global health priority.

Anti-inflammatory: Studies on related structures suggest that inhibition of enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and Cyclooxygenases (COX), is a plausible mechanism of action. laccei.orgnih.gov Investigating the effect of this compound analogs on these targets could lead to new treatments for inflammatory disorders.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

To accelerate the drug discovery process and rationalize the design of more potent and selective analogs, a tight integration of computational and experimental methods is essential.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can build mathematical models that correlate the chemical structure of thiazole derivatives with their biological activity. laccei.orgresearchgate.net Developing QSAR models for anticancer or antimicrobial activity can help predict the potency of newly designed compounds before their synthesis, saving time and resources. These models can identify key molecular descriptors (e.g., electronic, topological) that are crucial for activity. imist.ma

Molecular Docking and Pharmacophore Modeling: For identified biological targets (e.g., VEGFR-2, EGFR, tubulin), molecular docking can predict the binding mode and affinity of novel analogs within the protein's active site. nih.govmdpi.comnih.gov This provides insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive target engagement. Pharmacophore models can be generated from a set of active compounds to define the essential 3D arrangement of chemical features required for activity, which can then be used to screen virtual libraries for new hits. ijaresm.comnih.gov

In Silico ADMET Screening: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. Computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing chemists to prioritize compounds with more favorable drug-like profiles for synthesis and further testing. researchgate.nettandfonline.comnih.gov

By using these in silico tools to guide the design-synthesis-test-analyze cycle, research can proceed more efficiently, focusing on compounds with the highest probability of success.

Strategies for Lead Optimization and Preclinical Development of Thiazole-based Compounds

Once a promising lead compound, potentially an optimized version of this compound, is identified, a systematic process of lead optimization is required to refine its properties for preclinical development.

Structure-Activity Relationship (SAR)-Guided Optimization: A deep understanding of SAR is paramount. For instance, in antimicrobial thiazoles, the presence and position of specific substituents on the phenyl ring (e.g., NO2, OCH3) have been shown to significantly impact activity. nih.govresearchgate.net Systematic modification of the 4-chlorophenyl group (e.g., introducing other halogens or electron-donating/withdrawing groups) and the 5-methanol group (e.g., converting it to an ester, amide, or other functional groups) will be necessary to maximize potency and selectivity while minimizing off-target effects.

Improving ADME Properties: A lead compound must have suitable pharmacokinetic properties to be a viable drug candidate. Optimization strategies may involve:

Modulating Lipophilicity: Altering the structure to achieve an optimal balance between solubility and permeability, which is critical for oral absorption and distribution. patsnap.com

Blocking Metabolic Hotspots: Identifying and modifying parts of the molecule that are susceptible to rapid metabolism can increase the compound's half-life.

Prodrug Approaches: Converting the lead compound into a prodrug can improve solubility, permeability, or targeted delivery. patsnap.com

Preclinical Evaluation: Promising optimized leads must undergo rigorous preclinical evaluation. This includes comprehensive in vitro testing (e.g., mechanism of action studies, toxicity assays in normal cell lines) and subsequent in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety. nih.govnih.gov For example, an anticancer lead would be tested in xenograft models to evaluate its ability to reduce tumor volume. nih.gov

By systematically applying these optimization and preclinical development strategies, the therapeutic potential of the 2-(4-chlorophenyl)thiazole scaffold can be methodically advanced from a promising chemical entity to a potential clinical therapeutic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [2-(4-Chlorophenyl)thiazol-5-yl]methanol, and how is purity validated?

  • Answer: The compound can be synthesized via coupling reactions between chlorobenzoyl chloride derivatives and thiazole precursors under heterogeneous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5, in PEG-400 at 70–80°C). Reaction progress is monitored via TLC, followed by purification through recrystallization in aqueous acetic acid. Characterization involves IR spectroscopy (C-O stretch at ~1050 cm⁻¹) and ¹H NMR (thiazole protons at δ 7.8–8.2 ppm, chlorophenyl aromatic protons at δ 7.4–7.6 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign chemical shifts for the thiazole ring (e.g., C5-thiazole at ~150 ppm) and chlorophenyl group.
  • IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-Cl stretch at ~750 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Answer: Discrepancies between experimental and predicted data (e.g., NMR shifts) can be addressed via:

  • DFT Calculations : Optimize geometry using Gaussian and calculate NMR chemical shifts for comparison.
  • Multiwfn : Analyze electron localization functions (ELF) and electrostatic potentials to validate electronic environments .
  • SHELX Refinement : Cross-validate X-ray crystallographic data (e.g., bond angles, torsion angles) to resolve structural ambiguities .

Q. What computational strategies are suitable for studying the electronic properties and bioactivity of this compound?

  • Answer:

  • Molecular Docking : Use AutoDock4 to predict binding affinities with target proteins (e.g., enzymes), incorporating receptor flexibility for accurate pose prediction .
  • Wavefunction Analysis : Apply Multiwfn to map electrostatic potential surfaces (EPS) and Fukui indices for reactivity insights .
  • MD Simulations : Explore solvation effects and stability in biological matrices using GROMACS or AMBER .

Q. How can reaction mechanisms for synthesizing derivatives of this compound be investigated?

  • Answer:

  • Kinetic Studies : Vary substituents (e.g., electron-withdrawing groups on the chlorophenyl ring) to track rate changes.
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace reaction pathways via NMR.
  • DFT Transition-State Modeling : Identify key intermediates and activation barriers using Gaussian or ORCA .

Q. What crystallographic approaches are recommended for structural analysis of derivatives?

  • Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/n-pentane) and refine structures with SHELXL.
  • Hydrogen-Bond Analysis : Use Mercury to visualize packing motifs and intermolecular interactions (e.g., O-H···N thiazole bonds) .

Q. How can synthetic byproducts or impurities be identified and quantified?

  • Answer:

  • HPLC-MS : Separate impurities using reverse-phase C18 columns and characterize via high-resolution MS.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar byproducts .

Methodological Notes

  • Contradiction Management : Cross-reference computational predictions (e.g., DFT-optimized geometries) with experimental data (X-ray, NMR) to resolve ambiguities .
  • Advanced Characterization : Combine spectroscopic data with topology analysis (e.g., AIM theory via Multiwfn) to confirm hydrogen-bonding networks .
  • Synthetic Optimization : Adjust catalyst loading (e.g., 10 wt% Bleaching Earth Clay) and solvent polarity (PEG-400 vs. DMF) to improve yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.